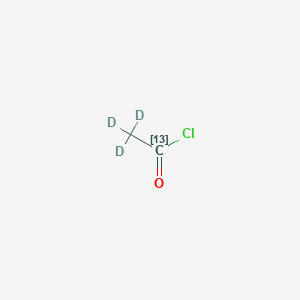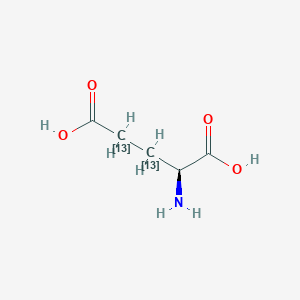
benzyl(triethyl)azanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triethyl)azanium;hydrobromide, also known as benzyltriethylammonium bromide, is a quaternary ammonium salt. It is commonly used as a phase-transfer catalyst in organic synthesis. This compound is characterized by its ability to facilitate reactions between ionic and organic compounds by transferring one of the reactants into the phase where the other reactant is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)azanium;hydrobromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of benzyl chloride with triethylamine in the presence of a solvent such as acetone. The reaction is carried out under reflux conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of a single solvent like acetone is preferred due to its efficiency and recyclability. The reaction is conducted in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triethyl)azanium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Phase-Transfer Catalysis: It is widely used to catalyze reactions between ionic and organic compounds by transferring reactants between different phases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used in oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a nucleophilic substitution reaction with hydroxide ions, the product would be benzyl alcohol .
Scientific Research Applications
Benzyl(triethyl)azanium;hydrobromide has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl(triethyl)azanium;hydrobromide as a phase-transfer catalyst involves the transfer of ionic reactants from the aqueous phase to the organic phase. This transfer is facilitated by the quaternary ammonium ion, which forms an ion pair with the ionic reactant, allowing it to dissolve in the organic phase. This increases the reaction rate by bringing the reactants into closer proximity and enhancing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Tetraethylammonium Bromide: Contains four ethyl groups attached to the nitrogen atom.
Tetramethylammonium Bromide: Contains four methyl groups attached to the nitrogen atom.
Uniqueness
Benzyl(triethyl)azanium;hydrobromide is unique due to its specific combination of benzyl and triethyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a phase-transfer catalyst, facilitating reactions that other quaternary ammonium salts may not be able to catalyze as efficiently .
Properties
Molecular Formula |
C13H23BrN+ |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;hydrobromide |
InChI |
InChI=1S/C13H22N.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1; |
InChI Key |
CHQVQXZFZHACQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)


![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)


